Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride is a synthetic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including [2+2] cycloaddition reactions and ring-opening reactions of aziridines.
Introduction of Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through nucleophilic substitution reactions, where a suitable cyclopropylmethyl halide reacts with the azetidine ring.
Benzylation: The benzyl group is introduced via benzylation reactions, often using benzyl chloride in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Polymer Chemistry: Azetidines are used in the synthesis of polyamines and other polymers with unique properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring structure.
Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the azetidine ring.
Benzylamine: Contains the benzyl group but lacks the azetidine ring and cyclopropylmethyl group.
Uniqueness
Benzyl 3-((cyclopropylmethyl)amino)azetidine-1-carboxylate hydrochloride is unique due to the combination of the azetidine ring, cyclopropylmethyl group, and benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
benzyl 3-(cyclopropylmethylamino)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(19-11-13-4-2-1-3-5-13)17-9-14(10-17)16-8-12-6-7-12;/h1-5,12,14,16H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWSVPJBLWQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CN(C2)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.